![molecular formula C8H4ClN3 B1523487 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile CAS No. 1268520-74-6](/img/structure/B1523487.png)
4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile
Descripción general
Descripción
“4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile” is a chemical compound with the CAS Number: 1268520-74-6 . It has a molecular weight of 177.59 . The compound is an off-white solid .
Molecular Structure Analysis
The InChI Code for “4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile” is 1S/C8H4ClN3/c9-7-2-1-6(5-10)12-8(7)3-4-11-12/h1-4H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile” is an off-white solid . It has a molecular weight of 177.59 . The compound should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrazolopyridine derivatives, including structures similar to 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit mixed-type inhibition properties, suggesting their utility in protecting metals from corrosion in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Antifungal Activity
Novel polyheterocyclic compounds containing fused 1,2,4-triazine moieties, synthesized from derivatives similar to 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, have shown promising antifungal activities. These compounds provide a foundation for the development of new antifungal agents (Ibrahim et al., 2008).
Optical and Electronic Properties
Research into the structural and optical properties of pyrazolopyridine derivatives has revealed their potential for application in electronic devices. The electronic and diode characteristics of these compounds suggest their use in fabricating heterojunctions and photosensors, indicating a broad range of applications in electronics (Zedan, El-Taweel, & El-Menyawy, 2020).
Anti-Inflammatory Activity
Pyrazolopyridine compounds have also been evaluated for their anti-inflammatory activities, with some derivatives exhibiting significant effects. These findings point to the potential of pyrazolopyridine derivatives in the development of new anti-inflammatory medications (El-Dean et al., 2016).
Antimicrobial and Antioxidant Activity
Several newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from compounds similar to 4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile, have been subjected to antimicrobial and antioxidant screening. These studies highlight the potential of pyrazolopyridine derivatives as agents in antimicrobial and antioxidant applications (Flefel et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloropyrazolo[1,5-a]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-2-1-6(5-10)12-8(7)3-4-11-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZASGKAUZUWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC=N2)C(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




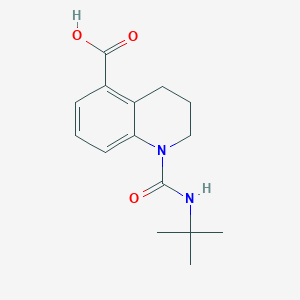
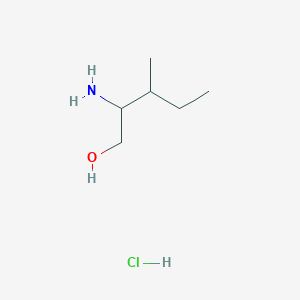


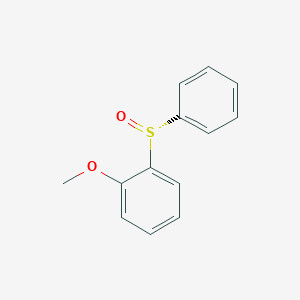
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)

![2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid](/img/structure/B1523415.png)

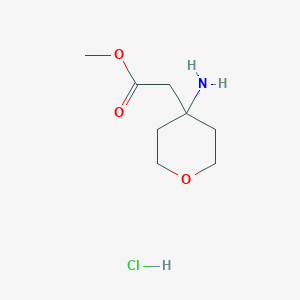

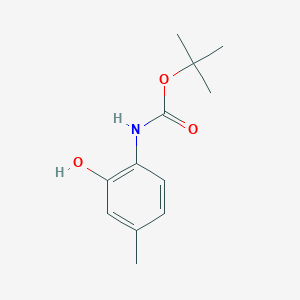
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride](/img/structure/B1523423.png)